

O-Phospho-L-serine: A Pivotal Precursor in Biosynthesis

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Compound of Interest

Compound Name: *O*-Phospho-L-serine-13C3,15N

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

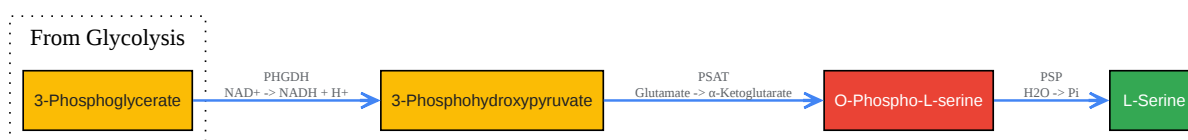
O-Phospho-L-serine (OPS) is a phosphorylated amino acid that holds a central position in cellular metabolism. Beyond its fundamental role as an intermediate in the biosynthesis of L-serine, OPS serves as a critical precursor for a variety of essential biomolecules, including amino acids, nucleotides, and complex lipids. Furthermore, emerging research has highlighted its function as a signaling molecule, modulating neuronal activity through its interaction with specific receptors. This technical guide provides a comprehensive overview of the biosynthesis pathways originating from O-Phospho-L-serine, detailed experimental protocols for studying the enzymes involved, and a summary of its role in cellular signaling. The quantitative data presented herein are compiled into structured tables for ease of comparison, and all described pathways and workflows are visualized using diagrams to facilitate understanding.

O-Phospho-L-serine in the Phosphorylated Pathway of L-Serine Biosynthesis

The primary route for de novo L-serine synthesis in many organisms, including humans, is the phosphorylated pathway, which occurs in the cytoplasm. This pathway converts the glycolytic intermediate 3-phosphoglycerate into L-serine through three enzymatic steps, with O-Phospho-L-serine being the key intermediate.

The three enzymes involved in this pathway are:

- 3-Phosphoglycerate Dehydrogenase (PHGDH): Catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This is the rate-limiting step of the pathway.[1][2]
- Phosphoserine Aminotransferase (PSAT): Catalyzes the transamination of 3-phosphohydroxypyruvate with glutamate to form O-Phospho-L-serine and α-ketoglutarate.[3][4]
- Phosphoserine Phosphatase (PSP): Catalyzes the final step, the hydrolysis of O-Phospho-L-serine to L-serine and inorganic phosphate.[5][6]



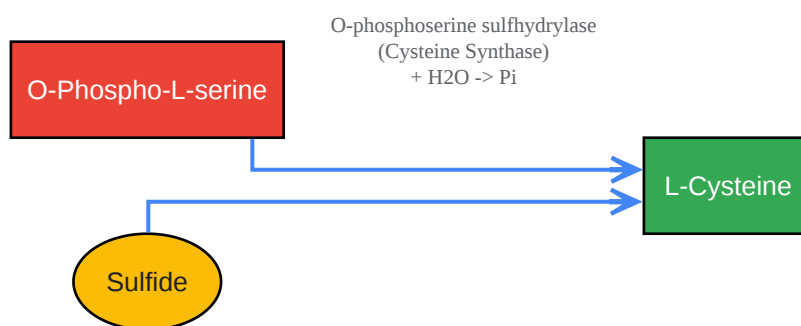
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Phosphorylated Pathway of L-Serine Biosynthesis

O-Phospho-L-serine as a Precursor to Cysteine

In some organisms, particularly certain bacteria and archaea, O-Phospho-L-serine serves as the direct precursor for cysteine biosynthesis, bypassing the more common pathway that utilizes O-acetyl-L-serine.[7] This alternative pathway is catalyzed by O-phosphoserine sulfhydrylase, an enzyme that belongs to the cysteine synthase family. This enzyme catalyzes the replacement of the phosphate group of OPS with sulfide (S²⁻) to form L-cysteine.[7][8]

The specificity of certain cysteine synthases for O-Phospho-L-serine over O-acetyl-L-serine highlights the metabolic diversity across different species.[7]



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Cysteine Biosynthesis from O-Phospho-L-serine

Other Biosynthetic Roles of O-Phospho-L-serine

Beyond L-serine and cysteine, the metabolic flux through O-Phospho-L-serine contributes to other crucial biosynthetic pathways:

- **Nucleotide Biosynthesis:** The L-serine derived from OPS is a major source of one-carbon units for the synthesis of purines and thymidylate.[9]
- **Sphingolipid and Phospholipid Biosynthesis:** L-serine is a precursor for the synthesis of sphingolipids and phospholipids, such as phosphatidylserine.[9][10][11]

Quantitative Data on Key Enzymes

The following table summarizes the kinetic parameters for the key enzymes involved in the metabolism of O-Phospho-L-serine. These values can vary depending on the organism, isoenzyme, and experimental conditions.

Enzyme	Organism/S ource	Substrate	Km	Vmax or kcat	Reference(s)
3- Phosphoglyc erate Dehydrogena se (PHGDH)	Human	3- Phosphoglyc erate	186.7 ± 16.1 μM	-	[12]
Human	3- Phosphoglyc erate	0.26 mM	1.5 s ⁻¹	[13]	
M. tuberculosis	3- Phosphoglyc erate	-	-	[8]	
Phosphoserin e Aminotransfe rase (PSAT)	Human	3- Phosphohydr oxypyruvate	5 μM	-	[14]
Human	L-Glutamate	1.2 mM	-	[14]	
Human (mutant)	O-Phospho- L-serine	5 μM	15% of wild- type	[6]	
Bovine Liver	3- Phosphohydr oxypyruvate	-	-	[3]	
Phosphoserin e Phosphatase (PSP)	Human Brain	O-Phospho- L-serine	3.6 x 10 ⁻⁵ M	-	[15]
Human Brain	O-Phospho- D-serine	1 x 10 ⁻⁴ M	-	[15]	
Diverse Species	O-Phospho- L-serine	0.008 mM - 9.6 mM	-	[5]	

O-phosphoserine sulfhydrylase (Cysteine Synthase)	M. tuberculosis	O-Phospho-L-serine	-	560-fold > O-acetyl-L-serine	[7]
A. pernix	O-Phospho-L-serine	-	-		[8]

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in O-Phospho-L-serine metabolism are provided below.

3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay (Colorimetric)

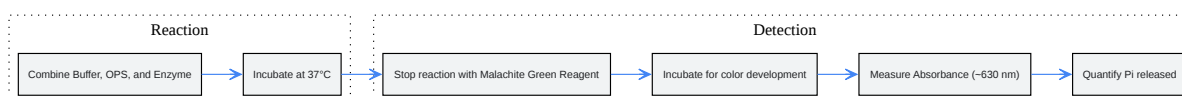
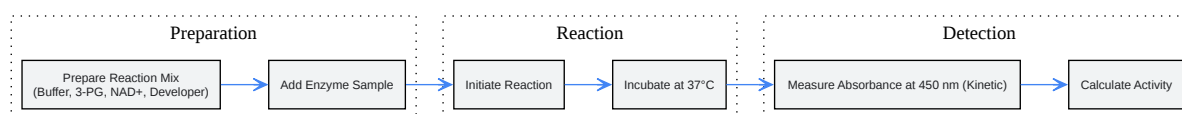
This assay measures the production of NADH, which reduces a probe to generate a colorimetric signal.[3]

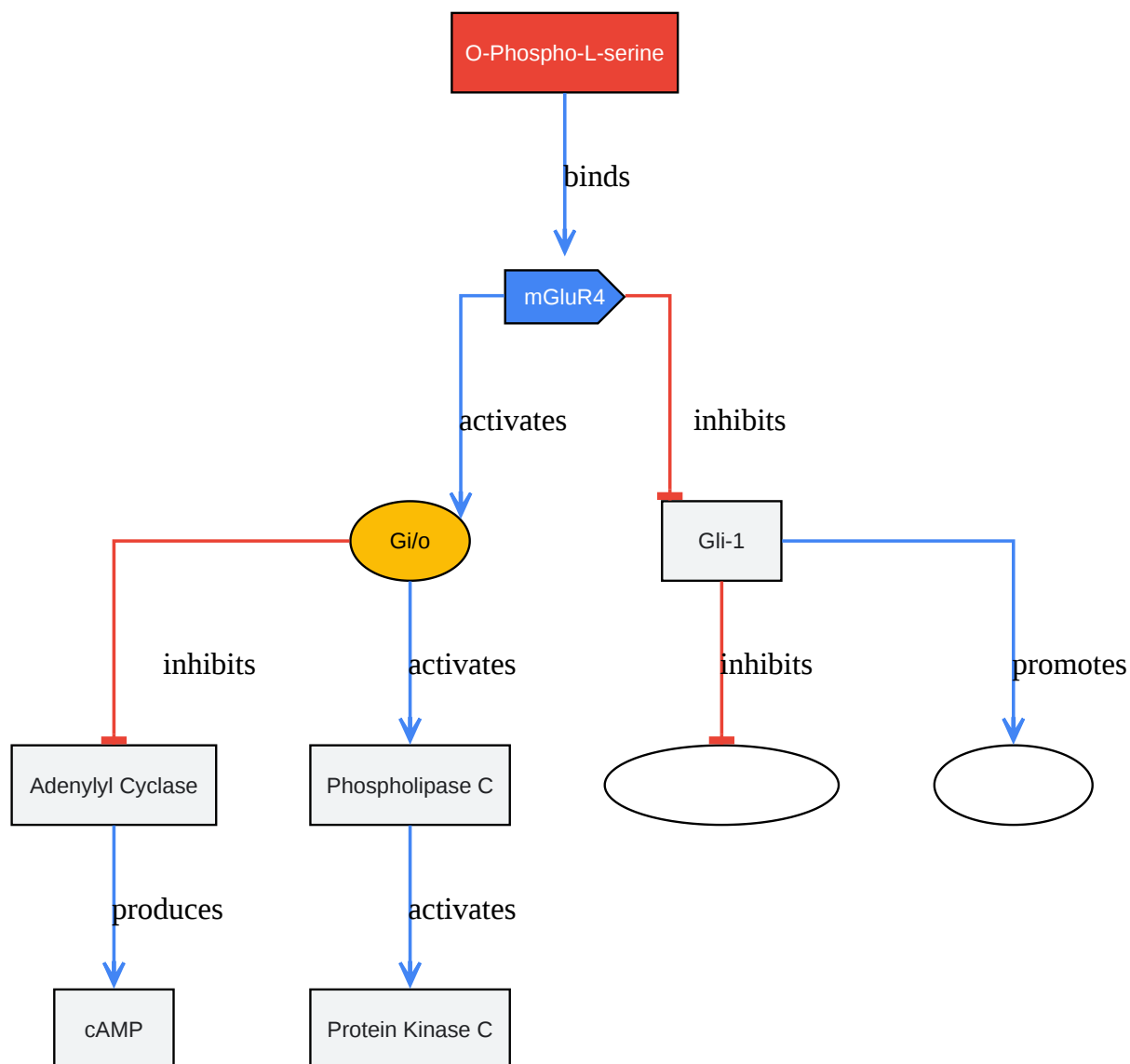
Materials:

- PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- 3-Phosphoglycerate (substrate)
- NAD⁺ (cofactor)
- Developer solution containing a probe (e.g., WST-1) and a diaphorase
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Prepare a reaction mix containing PHGDH Assay Buffer, 3-Phosphoglycerate, NAD⁺, and the developer solution.
- Add the enzyme sample (e.g., cell lysate or purified enzyme) to the wells of the 96-well plate.
- Initiate the reaction by adding the reaction mix to the wells.
- Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for a set period (e.g., 30-60 minutes).
- The rate of change in absorbance is proportional to the PHGDH activity.
- A standard curve using known concentrations of NADH should be prepared to quantify the enzyme activity.





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